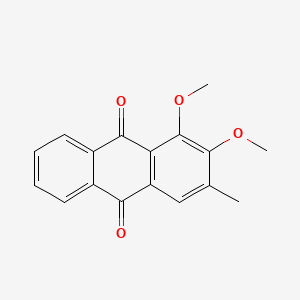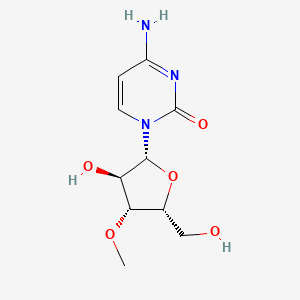![molecular formula C18H14O4 B13131207 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione CAS No. 89023-99-4](/img/structure/B13131207.png)
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione is a complex organic compound belonging to the anthracene-based derivatives. This compound is characterized by its unique structure, which includes a cyclobutane ring fused to an anthracene core, with methoxy groups at positions 3 and 10, and carbonyl groups at positions 4 and 9. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione typically involves a multi-step process. One common method includes the visible-light-mediated [2+2] cycloaddition reaction of 1,4-naphthoquinones under mild and clean conditions without using any photocatalysts . This method is efficient and environmentally friendly, producing the desired compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Lewis acids or bases.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione has several applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and carbonyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include oxidative stress and apoptosis in biological systems, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione stands out due to its cyclobutane ring fused to the anthracene core, which imparts unique photophysical and chemical properties. This structural feature makes it particularly valuable in the development of advanced materials and in studying complex chemical reactions .
Propiedades
Número CAS |
89023-99-4 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
11,16-dimethoxytetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),3,5,7,10,12(15)-hexaene-2,9-dione |
InChI |
InChI=1S/C18H14O4/c1-21-17-11-7-8-12(11)18(22-2)14-13(17)15(19)9-5-3-4-6-10(9)16(14)20/h3-6H,7-8H2,1-2H3 |
Clave InChI |
PMNPKXVLZBIBLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C3=C1CC3)OC)C(=O)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


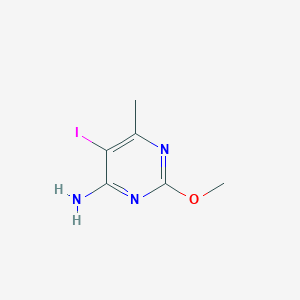

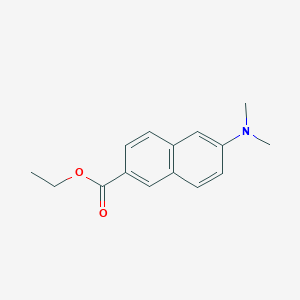
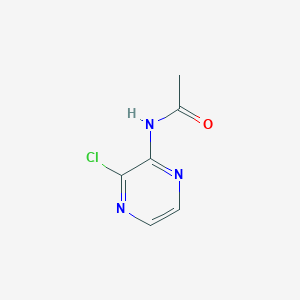
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)





![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
